molecular formula C16H21ClN2O2 B7707265 1-(2-chlorobenzoyl)-N-propan-2-ylpiperidine-4-carboxamide

1-(2-chlorobenzoyl)-N-propan-2-ylpiperidine-4-carboxamide

Cat. No.: B7707265
M. Wt: 308.80 g/mol
InChI Key: WVGZKMKAUNVSTF-UHFFFAOYSA-N
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Description

1-(2-chlorobenzoyl)-N-propan-2-ylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a 2-chlorobenzoyl group attached to the piperidine ring, along with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzoyl)-N-propan-2-ylpiperidine-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with N-propan-2-ylpiperidine-4-carboxamide under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzoyl)-N-propan-2-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-chlorobenzoyl)-N-propan-2-ylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-N-propan-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzoyl)thiourea
  • 2-chlorobenzoyl chloride
  • 4-chlorobenzoyl chloride

Uniqueness

1-(2-chlorobenzoyl)-N-propan-2-ylpiperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring and the presence of both a 2-chlorobenzoyl group and a propan-2-yl group. This unique structure imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

1-(2-chlorobenzoyl)-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c1-11(2)18-15(20)12-7-9-19(10-8-12)16(21)13-5-3-4-6-14(13)17/h3-6,11-12H,7-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGZKMKAUNVSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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